molecular formula C16H16N2O B14657286 3-(Phenanthridin-6-ylamino)propan-1-ol CAS No. 38052-91-4

3-(Phenanthridin-6-ylamino)propan-1-ol

Cat. No.: B14657286
CAS No.: 38052-91-4
M. Wt: 252.31 g/mol
InChI Key: GUJRWACKULQLGI-UHFFFAOYSA-N
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Description

3-(Phenanthridin-6-ylamino)propan-1-ol is a nitrogen-containing propanol derivative featuring a phenanthridine moiety linked via an amino group to a three-carbon alcohol chain. Its structural analogs, such as thiophene-, naphthalene-, and imidazole-substituted propanols, are better characterized and will form the basis of this comparative analysis .

Properties

CAS No.

38052-91-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-(phenanthridin-6-ylamino)propan-1-ol

InChI

InChI=1S/C16H16N2O/c19-11-5-10-17-16-14-8-2-1-6-12(14)13-7-3-4-9-15(13)18-16/h1-4,6-9,19H,5,10-11H2,(H,17,18)

InChI Key

GUJRWACKULQLGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenanthridin-6-ylamino)propan-1-ol typically involves the reaction of phenanthridine derivatives with appropriate amines and alcohols. One common method involves the reaction of phenanthridine with 3-aminopropanol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-(Phenanthridin-6-ylamino)propan-1-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .

Mechanism of Action

The mechanism of action of 3-(Phenanthridin-6-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the propanol-amine backbone but differ in their aromatic substituents, which critically influence their physicochemical and biological properties. A summary of key analogs and their attributes is provided below:

Table 1: Structural and Functional Comparison of Propanol Derivatives

Compound Name Aromatic Substituent Functional Groups Key Data from Evidence
3-(Phenanthridin-6-ylamino)propan-1-ol Phenanthridine Amino, primary alcohol No direct data available
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a, ) Thiophene Methylamino, secondary alcohol Listed as impurity in USP standards; controlled at unspecified levels
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (Compound d, ) Thiophene + naphthalene Methylamino, tertiary alcohol USP impurity with unspecified acceptance criteria
3-(1H-imidazol-5-yl)propan-1-ol () Imidazole Primary alcohol Synthesized (61% yield); MS (m/z): 127(M+1)
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol () Fluoropyridine Amino, primary alcohol Cataloged as pyridine derivative (Page 109)

Physicochemical Properties

  • Solubility : Imidazole and pyridine derivatives () likely exhibit higher aqueous solubility due to polar heteroatoms, whereas phenanthridine’s extended aromatic system may confer hydrophobicity.
  • Mass Spectrometry : The imidazole analog () shows a molecular ion peak at m/z 127, consistent with its lower molecular weight compared to phenanthridine derivatives.

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